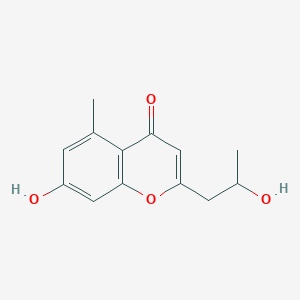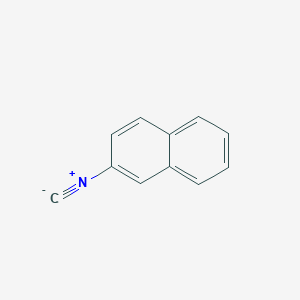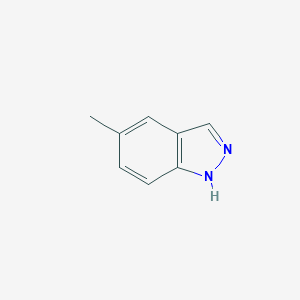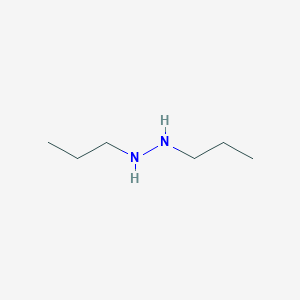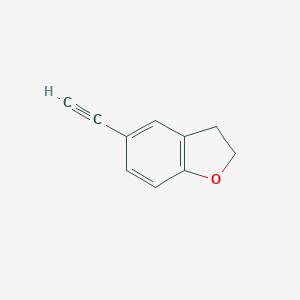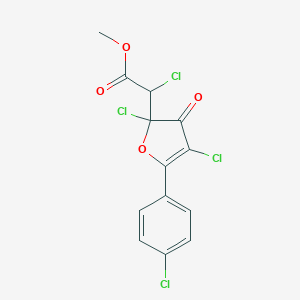
Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate, also known as Furamistat, is a synthetic compound that belongs to the class of furanocoumarins. It has been extensively studied for its potential applications in scientific research and drug development.
Mecanismo De Acción
Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate exerts its biological effects by inhibiting the activity of enzymes involved in various cellular processes. Specifically, Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate is a potent inhibitor of serine proteases, including thrombin, trypsin, and kallikrein. By inhibiting these enzymes, Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate can modulate several physiological processes, including blood coagulation, inflammation, and cell proliferation.
Efectos Bioquímicos Y Fisiológicos
Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate has been shown to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antiviral effects. In cancer cells, Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate induces apoptosis by activating the intrinsic pathway of programmed cell death. In inflammation, Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate reduces the production of pro-inflammatory cytokines, including interleukin-6 and tumor necrosis factor-alpha. In viral infections, Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate inhibits the replication of viruses by blocking the activity of viral proteases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate has several advantages for use in lab experiments, including its potent inhibitory activity against serine proteases, its broad-spectrum antiviral activity, and its ability to induce apoptosis in cancer cells. However, Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate also has some limitations, including its potential toxicity, its limited solubility in water, and its high cost.
Direcciones Futuras
There are several future directions for the study of Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate, including the development of new analogs with improved pharmacological properties, the investigation of its potential use in combination therapies for cancer and viral infections, and the exploration of its mechanisms of action in different biological systems. Additionally, further studies are needed to evaluate the safety and efficacy of Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate in preclinical and clinical settings.
Métodos De Síntesis
Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of acetic anhydride and piperidine to form 4-chlorocinnamic acid. The 4-chlorocinnamic acid is then reacted with furan-2-carboxylic acid in the presence of thionyl chloride to form the corresponding acid chloride. Finally, the acid chloride is reacted with methyl alcohol in the presence of triethylamine to yield Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate.
Aplicaciones Científicas De Investigación
Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate has been studied for its potential applications in various scientific research areas, including cancer research, anti-inflammatory research, and antiviral research. In cancer research, Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In anti-inflammatory research, Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In antiviral research, Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate has been shown to inhibit the replication of several viruses, including HIV, influenza, and herpes simplex virus.
Propiedades
Número CAS |
139266-55-0 |
|---|---|
Nombre del producto |
Methyl 2,3-dihydro-5-(4-chlorophenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate |
Fórmula molecular |
C13H8Cl4O4 |
Peso molecular |
370 g/mol |
Nombre IUPAC |
methyl 2-chloro-2-[2,4-dichloro-5-(4-chlorophenyl)-3-oxofuran-2-yl]acetate |
InChI |
InChI=1S/C13H8Cl4O4/c1-20-12(19)10(16)13(17)11(18)8(15)9(21-13)6-2-4-7(14)5-3-6/h2-5,10H,1H3 |
Clave InChI |
XGHQYXJQUSVSAK-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C1(C(=O)C(=C(O1)C2=CC=C(C=C2)Cl)Cl)Cl)Cl |
SMILES canónico |
COC(=O)C(C1(C(=O)C(=C(O1)C2=CC=C(C=C2)Cl)Cl)Cl)Cl |
Sinónimos |
methyl 2-chloro-2-[2,4-dichloro-5-(4-chlorophenyl)-3-oxo-2-furyl]aceta te |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B161530.png)
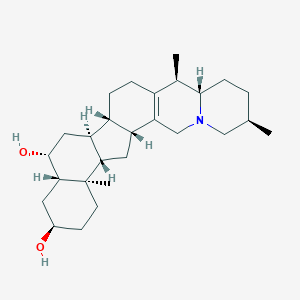
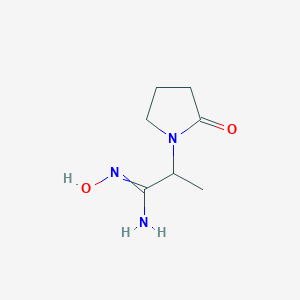
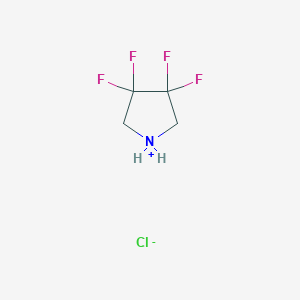
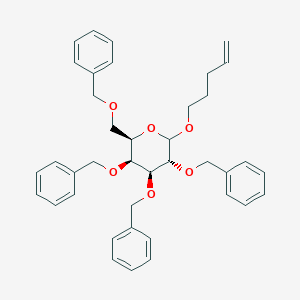

![(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B161555.png)

